molecular formula C70H112O42 B15094677 Heptakis(3-O-acetyl-2 6-DI-O-methyl)-

Heptakis(3-O-acetyl-2 6-DI-O-methyl)-

Cat. No.: B15094677
M. Wt: 1625.6 g/mol
InChI Key: KCGPTTRGLYIRNO-UHFFFAOYSA-N
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Description

Contextualization of Cyclodextrin (B1172386) Modification in Supramolecular Science

Cyclodextrins (CDs) are cyclic oligosaccharides that have garnered significant attention in science and industry due to their ability to form inclusion complexes with a wide array of guest molecules. mdpi.com This characteristic stems from their toroidal shape, which features a hydrophilic outer surface and a hydrophobic inner cavity. nih.gov In supramolecular chemistry, this structure allows them to act as host molecules, encapsulating guest molecules and altering their physical and chemical properties. researchgate.net

However, native cyclodextrins possess certain limitations, such as limited solubility in water, particularly for β-cyclodextrin. To overcome these constraints and enhance their capabilities, chemical modification is a critical area of research. mdpi.com Modifications such as methylation, hydroxypropylation, acylation, and sulfation can alter properties like solubility, lipophilicity, and the capacity to encapsulate hydrophobic compounds. mdpi.comnih.gov By introducing functional groups onto the cyclodextrin framework, researchers can create derivatives with enhanced stability, tailored recognition abilities, and improved biocompatibility for diverse applications, from drug delivery to catalysis. mdpi.comnih.gov

Rationale for Regiospecific Derivatization of β-Cyclodextrin

The β-cyclodextrin molecule has three types of hydroxyl groups at positions C-2, C-3, and C-6, each exhibiting different reactivity. The primary hydroxyl groups at the C-6 position are the most accessible, while the secondary hydroxyl groups at C-2 are the most acidic and reactive. researchgate.net The C-3 hydroxyls are generally the least reactive. researchgate.net This differential reactivity can be exploited to achieve regioselective modification, allowing for the precise placement of substituents on the cyclodextrin scaffold. researchgate.net

Regiospecific derivatization is crucial because the random substitution of functional groups can lead to a complex mixture of isomers with variable degrees of substitution. researchgate.net Such mixtures are difficult to separate and characterize, resulting in products with inconsistent properties. In contrast, regioselective synthesis yields a single, well-defined compound, ensuring homogeneity and predictability in its supramolecular behavior. researchgate.net This precision allows for the fine-tuning of the host-guest interaction, optimizing the derivative for specific applications like chiral recognition in chromatography or targeted molecular encapsulation. nih.govnih.gov

Significance of Heptakis(3-O-acetyl-2,6-DI-O-methyl)-β-Cyclodextrin as a Unique Derivative

Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, also known as DMA-β-CyD, is a prime example of a precisely engineered host molecule. It is synthesized by introducing acetyl groups to the C-3 hydroxyls of its precursor, Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CyD). nih.gov This specific modification imparts a unique combination of properties that distinguish it from other derivatives.

One of the most significant advantages of DMA-β-CyD is its markedly improved aqueous solubility compared to native β-cyclodextrin and even its immediate precursor, DM-β-CyD. nih.gov Furthermore, it demonstrates significantly lower hemolytic activity, a critical factor for biocompatibility. Research has shown that no hemolysis was observed even in the presence of 0.1 M DMA-β-CyD, a sharp contrast to the more disruptive nature of DM-β-CyD. nih.gov While its inclusion ability for certain guest molecules, such as flurbiprofen (B1673479), is somewhat lower than that of DM-β-CyD, it remains comparable to that of the fully methylated derivative, Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CyD). nih.gov This balance of high water solubility, superior bioadaptability, and effective inclusion capability makes it a highly valuable derivative in pharmaceutical and chemical research. nih.gov

Table 1: Comparative Properties of β-Cyclodextrin Derivatives

Property Heptakis(2,6-di-O-methyl)-β-CyD (DM-β-CyD) Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-CyD (DMA-β-CyD) Heptakis(2,3,6-tri-O-methyl)-β-CyD (TM-β-CyD)
Aqueous Solubility Lower than DMA-β-CyD Higher than β-CyD, DM-β-CyD, and TM-β-CyD nih.gov Lower than DMA-β-CyD nih.gov
Hydrophobicity Lowest of the three derivatives nih.gov Intermediate nih.gov Highest of the three derivatives nih.gov
Hemolytic Activity High Very Low / None Observed nih.gov Not specified

| Inclusion Ability | Highest of the three derivatives nih.gov | Similar to TM-β-CyD nih.gov | Similar to DMA-β-CyD nih.gov |

Scope and Academic Relevance of Research on Acyl- and Alkyl-Modified Cyclodextrins

The academic and industrial interest in cyclodextrins modified with both acyl (e.g., acetyl) and alkyl (e.g., methyl) groups is substantial. These dual-functionalized derivatives provide a versatile platform for creating highly specialized molecular hosts. The combination of different functional groups allows for precise control over the molecule's polarity, cavity size, and chiral recognition capabilities.

This research area is particularly relevant in the field of separation science. Synthesized derivatives such as heptakis (3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin and heptakis(2,6-di-O-pentyl-3-O-benzyl)-β-CD are developed and evaluated as novel chiral stationary phases for gas chromatography (GC). researchgate.netjlu.edu.cn These tailored cyclodextrins demonstrate excellent capabilities in separating a wide variety of volatile chiral compounds and disubstituted benzene (B151609) isomers. researchgate.netjlu.edu.cn The continued synthesis and characterization of new acyl- and alkyl-modified cyclodextrins underscore their importance in advancing analytical chemistry and expanding the toolkit of supramolecular science. nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation
Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin DMA-β-CyD
β-Cyclodextrin β-CD
Heptakis(2,6-di-O-methyl)-β-cyclodextrin DM-β-CyD
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin TM-β-CyD
Flurbiprofen Not Applicable
Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin Not Applicable

Properties

IUPAC Name

[38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H112O42/c1-29(71)92-50-43-36(22-78-8)99-64(57(50)85-15)107-44-37(23-79-9)101-66(59(87-17)51(44)93-30(2)72)109-46-39(25-81-11)103-68(61(89-19)53(46)95-32(4)74)111-48-41(27-83-13)105-70(63(91-21)55(48)97-34(6)76)112-49-42(28-84-14)104-69(62(90-20)56(49)98-35(7)77)110-47-40(26-82-12)102-67(60(88-18)54(47)96-33(5)75)108-45-38(24-80-10)100-65(106-43)58(86-16)52(45)94-31(3)73/h36-70H,22-28H2,1-21H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGPTTRGLYIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC)OC3C(OC(C(C3OC(=O)C)OC)OC4C(OC(C(C4OC(=O)C)OC)OC5C(OC(C(C5OC(=O)C)OC)OC6C(OC(C(C6OC(=O)C)OC)OC7C(OC(C(C7OC(=O)C)OC)OC8C(OC(O2)C(C8OC(=O)C)OC)COC)COC)COC)COC)COC)COC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H112O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization of Heptakis 3 O Acetyl 2,6 Di O Methyl β Cyclodextrin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the foremost analytical technique for the detailed structural analysis of cyclodextrin (B1172386) derivatives in solution. This method provides comprehensive information regarding atomic connectivity, the extent and location of substitutions, and the three-dimensional structure of the molecule.

One-dimensional (1D) NMR, encompassing both ¹H and ¹³C NMR, provides the initial structural verification of the compound. nih.gov In the ¹H NMR spectrum of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, characteristic signals for the protons of the glucopyranose units, as well as the methyl and acetyl substituents, are readily identifiable.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of signals and for obtaining a more detailed structural confirmation. mdpi.com

COSY (Correlation Spectroscopy) experiments reveal ¹H-¹H spin-spin coupling networks, which are instrumental in assigning the protons within each glucopyranose residue. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Data

Proton Assignment Approximate Chemical Shift (ppm)
H-1 ~5.1
H-2 ~3.2
H-3 ~4.9
H-4 ~3.6
H-5 ~3.9
H-6 ~3.7 - 3.8
-OCH₃ (at C2) ~3.5
-OCH₃ (at C6) ~3.4

NMR spectroscopy is a precise tool for determining the degree of substitution (DS) and the regioselectivity of the derivatization process. cyclodextrinnews.com For Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, a complete substitution corresponds to a DS of 7 for each of the acetyl and two methyl groups. By comparing the integral of the substituent proton signals (acetyl and methyl) to that of the anomeric protons (H-1) of the cyclodextrin, the average number of substituents per glucopyranose unit can be accurately determined. nih.gov The specific chemical shifts observed in the ¹³C NMR spectrum for C-2, C-3, and C-6 further confirm that substitution has occurred at these precise locations. icmpp.ro

The solution-state conformation of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin can be elucidated using advanced NMR techniques such as NOESY and ROESY. mdpi.comresearchgate.net These experiments detect through-space interactions between protons. The presence of NOE cross-peaks between protons on adjacent glucopyranose units offers insights into the rigidity and symmetry of the macrocycle. Additionally, NOE signals between the substituent protons and the protons lining the cyclodextrin's interior (H-3 and H-5) can reveal the orientation of the substituted groups relative to the cavity. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight, confirming the elemental composition, and assessing the purity of the synthesized cyclodextrin derivative.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique ideal for analyzing large, non-volatile molecules like cyclodextrins. mdpi.comnist.gov It allows for a rapid and accurate determination of the molecular weight. nih.gov For Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, the expected monoisotopic mass is approximately 1569.7 g/mol . The resulting spectrum typically displays a prominent peak corresponding to the sodiated adduct [M+Na]⁺. mdpi.com The absence of significant peaks at lower masses corresponding to incompletely substituted products indicates a high degree of purity. mdpi.com

Table 2: Expected m/z Values in MALDI-TOF MS

Ion Expected m/z
[M+H]⁺ ~1570.7
[M+Na]⁺ ~1592.7

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly effective for the study of non-covalent complexes. acs.orgintelcentru.ro When analyzing Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin in the presence of a guest molecule, ESI-MS can be utilized to ascertain the stoichiometry of the resulting inclusion complex. nih.govnih.gov The mass spectrum will exhibit peaks for the individual host and guest molecules, along with a peak corresponding to the host-guest complex. acs.org The mass-to-charge ratio of this complex peak allows for the confirmation of the binding stoichiometry, such as 1:1 or 1:2. researchgate.netscispace.com

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are fundamental in determining the solid-state structure of cyclodextrin derivatives. These methods provide insights into the crystal packing, molecular conformation, and dimensions of the cyclodextrin cavity.

Table 1: Representative Crystallographic Data for a Modified β-Cyclodextrin Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 20.7890
b (Å) 10.2084
c (Å) 15.1091
β (°) 110.825
Volume (ų) 2997

Note: This data is for a β-cyclodextrin-p-aminobenzoic acid inclusion complex and is presented as a representative example of crystallographic data for cyclodextrin complexes. nih.gov

Powder X-ray diffractometry (PXRD) is a valuable tool for the solid-state characterization of cyclodextrin derivatives. It is particularly useful for confirming the formation of inclusion complexes and assessing the crystallinity of the material. The PXRD pattern of a cyclodextrin derivative will exhibit sharp peaks at specific 2θ angles, which are characteristic of its crystalline structure. When an inclusion complex is formed, the PXRD pattern of the complex is typically different from that of the individual components or their physical mixture. ijcea.org The crystal structure of a β-cyclodextrin inclusion complex has been solved directly from powder X-ray diffraction data, demonstrating the power of this technique. nih.gov For Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, PXRD can be used to confirm its crystalline nature and to study changes in its crystal structure upon forming inclusion complexes with guest molecules.

Other Spectroscopic and Analytical Methods

In addition to X-ray diffraction, other spectroscopic techniques are employed to provide a comprehensive characterization of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, the FT-IR spectrum would confirm the presence of acetyl and methyl groups. The introduction of acetyl groups to heptakis(2,6-di-O-methyl)-β-cyclodextrin results in characteristic changes in the FT-IR spectrum. nih.gov Specifically, one would expect to see the appearance of a strong absorption band corresponding to the C=O stretching of the acetyl group, typically in the region of 1735-1750 cm⁻¹. The spectrum would also show characteristic bands for C-H stretching of the methyl groups and the glucose units, as well as C-O stretching vibrations. ijcea.orgnih.gov FT-IR is also useful in studying inclusion complex formation, as changes in the vibrational frequencies of the host and guest molecules can indicate their interaction.

Table 2: Expected FT-IR Absorption Bands for Heptakis(3-O-acetyl-2,6-DI-O-methyl)-β-Cyclodextrin

Functional Group Wavenumber (cm⁻¹)
O-H Stretching (residual) ~3400
C-H Stretching (methyl & glucose) ~2930
C=O Stretching (acetyl) ~1740
C-O Stretching ~1150-1030

Note: These are approximate values and can vary slightly based on the specific molecular environment.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by chiral molecules. Since cyclodextrins are chiral, they are CD-active. CD spectroscopy is particularly useful for studying the chiral recognition capabilities of cyclodextrin derivatives. When a chiral guest molecule is included in the cyclodextrin cavity, induced circular dichroism (ICD) signals can be observed. mdpi.com The interaction between Heptakis(2,6-di-O-methyl)-β-cyclodextrin and mianserin (B1677119) hydrochloride, for example, produced an induced signal in the CD spectrum, indicating complex formation. mdpi.comnih.gov For Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, CD spectroscopy could be employed to investigate its ability to differentiate between enantiomers of a chiral guest molecule. The magnitude and sign of the ICD signal can provide information about the binding affinity and the orientation of the guest molecule within the cyclodextrin cavity. mdpi.comresearchgate.net

Advanced Host Guest Inclusion Complexation Studies Involving Heptakis 3 O Acetyl 2,6 Di O Methyl β Cyclodextrin

Fundamental Mechanisms of Inclusion Complex Formation

The formation of inclusion complexes is a dynamic process governed by a series of non-covalent interactions between the host cyclodextrin (B1172386) and a guest molecule. The unique structural arrangement of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, featuring a hydrophobic inner cavity and a more hydrophilic exterior, drives the encapsulation of suitable guest molecules from an aqueous environment.

The primary driving forces for the formation of inclusion complexes with cyclodextrin derivatives are a combination of several weak, non-covalent interactions. The hydrophobic effect is a major contributor; the truncated cone-shaped cavity of the cyclodextrin is less polar than the surrounding water, creating a favorable environment for nonpolar guest molecules or nonpolar moieties of guest molecules to minimize their contact with water by entering the cavity.

Once the guest is positioned within the cavity, van der Waals forces, which are short-range attractive interactions between molecules, contribute significantly to the stability of the complex. The close fit between the guest and the host cavity maximizes these interactions. Additionally, hydrogen bonding can occur between the guest molecule and the hydroxyl or substituted groups on the rim of the cyclodextrin, further stabilizing the complex. Electrostatic interactions may also play a role if the guest molecule possesses charged or highly polar functional groups.

The chemical modification of the native β-cyclodextrin with 2,6-di-O-methyl and 3-O-acetyl groups in Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin has a profound effect on its complexing abilities. The methylation at the C-2 and C-6 primary hydroxyl groups increases the hydrophobicity and extends the depth of the cavity. This modification can lead to stronger binding with certain guest molecules compared to the parent β-cyclodextrin.

The introduction of acetyl groups at the C-3 secondary hydroxyl groups further modifies the cavity's environment. Acetylation can influence the polarity of the cavity rim and introduce steric effects that affect guest recognition and binding affinity. Research has indicated that the inclusion ability of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin for guests such as p-hydroxybenzoic acid esters and the anti-inflammatory drug flurbiprofen (B1673479) is somewhat lower than that of its non-acetylated counterpart, Heptakis(2,6-di-O-methyl)-β-cyclodextrin. nih.gov This suggests that the 3-O-acetyl groups may introduce steric hindrance or electronic effects that slightly diminish the binding strength for these particular guests. nih.gov

Stoichiometry and Binding Affinity Analysis

The characterization of host-guest inclusion complexes involves determining the molar ratio of the host to the guest and quantifying the strength of their interaction. These parameters are crucial for understanding the nature of the complex and its potential applications.

The stoichiometry of an inclusion complex refers to the ratio of host to guest molecules in the complex. For β-cyclodextrin and its derivatives, the most common stoichiometry is 1:1, where one guest molecule is encapsulated within one cyclodextrin cavity. However, other stoichiometries such as 1:2 (one guest to two hosts) or 2:1 (two guests to one host) are also possible, depending on the relative sizes and binding characteristics of the host and guest.

While specific studies detailing the stoichiometry of a wide range of guest molecules with Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin are limited, it is generally expected to form 1:1 complexes with guest molecules that have a suitable size and shape to fit within its modified cavity.

The binding affinity of a host-guest complex is quantified by its stability constant (K) or association constant (Ka). A higher stability constant indicates a stronger interaction and a more stable complex. The binding energy, which can be derived from the stability constant, represents the change in Gibbs free energy (ΔG) upon complex formation.

Guest MoleculeHost CompoundRelative Inclusion Ability
p-Hydroxybenzoic acid estersHeptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrinInferior to Heptakis(2,6-di-O-methyl)-β-cyclodextrin nih.gov
FlurbiprofenHeptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrinInferior to Heptakis(2,6-di-O-methyl)-β-cyclodextrin nih.gov

This qualitative data indicates that while Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin is an effective host for forming inclusion complexes, the specific nature of its substituents leads to a nuanced binding affinity that can be lower than that of similar, non-acetylated cyclodextrin derivatives for certain guest molecules.

Thermodynamics and Kinetics of Complexation

The formation of an inclusion complex between a host, such as Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, and a guest molecule is governed by thermodynamic and kinetic principles. These factors dictate the stability of the complex and the speed at which it forms and dissociates.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters (ΔH, ΔS, ΔG)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. From the ITC data, one can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the complexation. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

While ITC has been extensively used to characterize the complexation of the parent compound, heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD), with various guest molecules, specific ITC data for Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin is not prominently available in the reviewed scientific literature. nih.gov For the parent compound, studies have shown that complexation is often an enthalpy-driven process, indicated by a negative ΔH value, and is spontaneous, as shown by a negative ΔG value. nih.gov The entropic contribution (TΔS) can be either favorable or unfavorable, depending on the nature of the guest and the release of high-energy water molecules from the cyclodextrin cavity. nih.gov

A hypothetical ITC study for Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin would yield the following parameters, which would be crucial for comparing its binding capabilities with other cyclodextrin derivatives.

Thermodynamic ParameterSymbolInformation Provided
Enthalpy ChangeΔHHeat released or absorbed during complex formation.
Entropy ChangeΔSChange in the randomness or disorder of the system.
Gibbs Free Energy ChangeΔGIndicates the spontaneity of the complexation process.
Binding ConstantKₐStrength of the host-guest interaction.

Kinetic Studies of Association and Dissociation Rates

Beyond thermodynamic stability, the kinetics of complexation, specifically the association (kₐ) and dissociation (kₑ) rate constants, are critical for understanding the dynamic nature of host-guest interactions. These rates determine how quickly a guest enters and exits the cyclodextrin cavity, which is particularly important for applications like controlled drug release. Techniques such as ultrasonic relaxation spectroscopy, stopped-flow spectroscopy, and nuclear magnetic resonance (NMR) are often employed for these measurements. mdpi.com

Detailed kinetic studies providing the association and dissociation rates for complexes involving Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin are not readily found in existing research. Such studies would provide insight into the influence of the 3-O-acetyl group on the dynamics of guest entry and exit from the cavity compared to its non-acetylated counterpart.

Influence of Environmental Factors on Complexation

The stability and formation of host-guest complexes are highly sensitive to the surrounding environment. Factors such as temperature, the nature of the solvent, and the presence of competing molecules can significantly alter the binding equilibrium.

Effects of Temperature on Complex Stability

Temperature can have a profound effect on the stability of cyclodextrin inclusion complexes. For many methylated cyclodextrins, an increase in temperature often leads to a decrease in the stability constant (Kₐ) of the complex. This is because the complexation process is typically exothermic (negative ΔH), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium toward the dissociation of the complex.

Furthermore, methylated cyclodextrins, including heptakis(2,6-di-O-methyl)-β-cyclodextrin, exhibit a negative temperature coefficient of solubility in water, meaning they become less soluble as the temperature rises. researchgate.netresearchgate.net This property can lead to crystallization at higher temperatures, which would, in turn, affect the concentration of the host available for complexation. researchgate.net Specific studies quantifying the change in complex stability as a function of temperature for Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin are not documented in the available literature.

Role of Solvent Environment (e.g., aqueous vs. non-aqueous systems)

In non-aqueous systems, the driving forces are different. The interactions are governed more by specific interactions like hydrogen bonding and van der Waals forces between the host, guest, and solvent molecules. rsc.org The solvent can compete with the guest for a place within the cyclodextrin cavity or interact strongly with the guest, thus weakening the host-guest complex. rsc.org For instance, in solvents that are strong hydrogen-bond acceptors, the interaction between the solvent and the hydroxyl groups of the cyclodextrin can dominate, weakening the inclusion of a guest molecule. rsc.org While Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin has been synthesized and its solubility noted, comparative studies of its complexation behavior in different aqueous and non-aqueous solvents are not extensively reported. nih.gov

Competitive Binding Phenomena

Competitive binding occurs when two or more different guest molecules compete for the same binding site within the cyclodextrin cavity. A guest with a higher binding affinity can displace a guest with a lower affinity. This phenomenon is crucial in pharmaceutical applications, where components of a formulation or biological molecules could potentially displace a drug from its cyclodextrin carrier. Understanding competitive binding is essential for predicting the in-vivo performance of a cyclodextrin-based drug delivery system. Research specifically investigating the competitive binding phenomena for inclusion complexes of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin has not been identified in the reviewed literature.

Supramolecular Architectures and Materials Science Applications of Functionalized Cyclodextrins

Assembly of Cyclodextrin-Based Supramolecular Systems

Functionalized cyclodextrins serve as versatile building blocks for the construction of complex supramolecular assemblies. Their ability to form inclusion complexes with guest molecules drives the formation of higher-order structures, including polymers, hydrogels, and metal-organic frameworks.

Cyclodextrin (B1172386) derivatives are key components in the development of supramolecular polymers and hydrogels. dntb.gov.ua These materials are formed through non-covalent interactions, primarily host-guest complexation, which allows for self-assembly into extended networks. The inclusion of guest molecules within the cyclodextrin cavity can link individual cyclodextrin units, leading to the formation of linear or cross-linked polymer chains. This self-assembly process is reversible, imparting stimuli-responsive properties to the resulting materials. The specific functionalization of the cyclodextrin, such as the introduction of acetyl and methyl groups in Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, influences the binding affinity for guest molecules and thus modulates the mechanical and chemical properties of the resulting polymers and hydrogels.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. Incorporating cyclodextrin derivatives into MOF structures creates a unique class of materials that combine the porosity of MOFs with the molecular recognition capabilities of cyclodextrins. nih.gov In these β-CD-MOFs, the cyclodextrin can act as the organic linker, with its hydroxyl or other functional groups coordinating to the metal centers. The resulting frameworks possess hierarchical porosity, with the inherent cavities of the cyclodextrins and the micropores of the MOF structure. This dual-cavity system makes them highly promising for applications such as targeted drug delivery, catalysis, and separations. nih.gov The functional groups on derivatives like Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin can be tailored to control the assembly and properties of the final MOF.

Functional Materials Derived from Acyl- and Alkyl-Modified Cyclodextrins

The modification of cyclodextrins with acyl (e.g., acetyl) and alkyl (e.g., methyl) groups significantly alters their physical and chemical properties, such as solubility and hydrophobicity. nih.gov These changes are leveraged to create functional materials with advanced capabilities.

The specific chemical structure of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, featuring hydrolyzable acetyl groups, makes it a candidate for integration into responsive or "smart" materials. The ester linkages of the acetyl groups can be cleaved under specific pH conditions, altering the molecule's properties and triggering a response. For instance, a material incorporating this cyclodextrin could be designed to release an encapsulated guest molecule in an acidic or basic environment. Research has shown that the half-life for hydrolysis of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin at pH 9.5 and 60°C is approximately 19 hours, indicating a potential for controlled release mechanisms based on pH-triggered hydrolysis. nih.gov This responsiveness is a key feature in the design of smart materials for applications in sensors, actuators, and controlled delivery systems.

A novel application for functionalized cyclodextrins is in the formation of Supramolecular Deep Eutectic Solvents (SUPRA-DES). nih.govacs.org These are a new generation of sustainable solvents formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD). acs.org Studies have explored mixtures of methylated β-cyclodextrins, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin, with hydrogen bond active species like levulinic acid. acs.org These mixtures can form liquids with an extended operational temperature range, retaining the cyclodextrin's ability to form inclusion complexes. nih.govacs.org An atomistic level description of the archetypal SUPRA-DES formed by heptakis(2,6-di-O-methyl)-β-cyclodextrin and levulinic acid (in a 1:27 molar ratio) has been undertaken to understand the interaction nature between the components. nih.govacs.org These solvents combine the guest-hosting capability of cyclodextrins with an enhanced solvation effectiveness due to an extensive hydrogen bond network. nih.govacs.org

Table 1: Comparative Properties of β-Cyclodextrin and its Derivatives

CompoundAqueous SolubilityKey Feature
β-Cyclodextrin (β-CyD) LowerParent macrocycle
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CyD) Higher than β-CyDMethylated at C2 and C6 positions
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TM-β-CyD) Lower than DMA-β-CyDFully methylated derivative
Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin (DMA-β-CyD) Higher than β-CyD, DM-β-CyD, and TM-β-CyD nih.govAcetylated at C3 position, enhancing solubility nih.gov

Role in Controlled Release Systems

The unique structure of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, with its hydrophobic cavity and hydrophilic exterior, makes it an effective agent for controlled release systems. The methylation and acetylation of the parent β-cyclodextrin modify its inclusion properties and biocompatibility. nih.gov

This derivative has demonstrated an inclusion ability for certain guest molecules, such as p-hydroxybenzoic acid esters and the anti-inflammatory drug flurbiprofen (B1673479), that is comparable to that of the fully methylated cyclodextrin (TM-β-CyD). nih.gov The modification is crucial as it significantly reduces the hemolytic activity often associated with methylated cyclodextrins like DM-β-CyD, enhancing its bioadaptability. nih.gov No hemolysis was observed even at a concentration of 0.1 M for the fully substituted Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin. nih.gov

The controlled release can be governed by the equilibrium dynamics of the host-guest complex or triggered by environmental stimuli. The potential for the acetyl groups to hydrolyze under specific pH conditions provides a mechanism for triggered release of an encapsulated therapeutic agent. nih.gov This allows for the design of delivery systems that can protect a drug until it reaches a specific target site, thereby improving its efficacy.

Advanced Analytical and Enantioseparation Applications

Chiral Recognition Mechanisms in Modified Cyclodextrins

The ability of modified cyclodextrins, such as Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, to distinguish between enantiomers is a complex process governed by the formation of transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, leading to their separation. This chiral discrimination is primarily explained by a combination of specific molecular interactions and steric effects. nih.gov

The "three-point interaction" model is a fundamental concept used to explain enantioselectivity. ucdavis.edu According to this model, for effective chiral recognition to occur, there must be at least three points of interaction between the chiral selector (the modified cyclodextrin) and at least one of the enantiomers. These interactions can be attractive or repulsive. The cooperative effect of multiple weak forces, including dipole-dipole, hydrophobic, electrostatic, van der Waals, and hydrogen bonding, contributes to this molecular recognition. ucdavis.edu

The specific arrangement of the acetyl and methyl groups on the cyclodextrin (B1172386) rim creates a fixed chiral environment. One enantiomer may fit more favorably into this environment, establishing a more stable three-point interaction, while the other enantiomer experiences steric repulsion or a less optimal fit. nih.gov Steric hindrance plays a crucial role; for instance, the position of substituent groups on an analyte's aromatic ring can significantly affect complex formation. Bulky groups that cause steric clashes with the rim of the cyclodextrin cavity can prevent a stable inclusion, thereby influencing the separation efficiency. nih.gov The rigid structure of the modified cyclodextrin, combined with these multi-point interactions, locks the diastereomeric complexes into distinct conformations, which is essential for good enantiomeric recognition. nih.gov

Beyond the three-point model, non-bonding and hydrophobic forces are critical drivers of enantioseparation. The primary interaction involves the inclusion of a nonpolar part of the analyte molecule, often an aromatic ring, into the relatively hydrophobic interior of the cyclodextrin cavity. umsl.eduethernet.edu.et This inclusion is an energetically favorable process driven by the release of high-energy water molecules from the cavity.

Derivatization of the cyclodextrin, as seen in Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, enhances these interactions. The methyl and acetyl groups at the entrances of the cavity extend the hydrophobic environment and can participate in additional van der Waals and dipole-dipole interactions with the guest molecule. researchgate.net Studies on similar acetylated cyclodextrins have shown that these modifications provide greater flexibility to the host molecule, allowing it to better adapt its shape to one enantiomer over the other. This tight binding enhances the host-guest hydrophobic interactions, leading to a more stable complex for one enantiomer and thus enabling effective separation. umsl.eduresearchgate.net The lone pair electrons on the glycosidic oxygen atoms within the cyclodextrin structure can also act as hydrogen bond acceptors, further contributing to the array of non-bonding interactions that facilitate chiral recognition. semanticscholar.org

Application in Chromatographic Techniques

The distinct chiral recognition capabilities of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin and its analogs have led to their widespread use as chiral stationary phases (CSPs) in various chromatographic methods.

Modified cyclodextrins are extensively used to prepare highly selective CSPs for capillary gas chromatography. semanticscholar.org Derivatives like Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin are typically dissolved in a polysiloxane matrix and coated onto a fused silica (B1680970) capillary column. uni-muenchen.degcms.cz This approach combines the mechanical and thermal stability of the polymer with the enantioselectivity of the cyclodextrin.

These CSPs have demonstrated remarkable versatility in separating a wide array of chiral compounds. Research on structurally similar phases, such as heptakis(2,6-di-O-methyl-3-O-pentyl)-β-cyclodextrin and heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin, highlights their effectiveness. They have been successfully applied to the enantiomeric separation of components in essential oils, including terpenes, as well as various classes of synthetic compounds like long-chain alcohols, halocarbons, ketones, and carboxylic acids. uni-muenchen.deresearchgate.net The thermal stability of these derivatives allows for a broad range of operating temperatures, further expanding their applicability. mpg.descispace.com

Compound Class Separated in GCExamplesReference CSP Structure
Carboxylic AcidsHydroxy carboxylic acidsHeptakis(2,6-di-O-methyl-3-O-pentyl)-β-CD uni-muenchen.de
AlcoholsLong-chain alcohols, Terpene alcohols, BorneolHeptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-CD researchgate.net
Ketones & AldehydesChiral components of essential oilsHeptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-CD researchgate.net
HydrocarbonsTerpenes, Olefins, CycloalkanesHeptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin mpg.descispace.com
Halocarbons2-Chloroalkanes, 2-BromobutaneHeptakis(2,3,6-tri-O-pentyl)-β-cyclodextrin mpg.descispace.com
Sulfur CompoundsMethylsulfinylbenzene, EthylsulfinylbenzeneHeptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-CD researchgate.net

In high-performance liquid chromatography, modified cyclodextrins are used both as chiral additives to the mobile phase and, more commonly, bonded to silica gel to create CSPs. sigmaaldrich.com These CSPs are compatible with multiple HPLC modes, including normal-phase, reversed-phase, and polar-organic modes, making them highly versatile. researchgate.net

Cyclodextrin-based CSPs are frequently employed for the enantioseparation of pharmaceuticals, such as β-blockers, where ensuring enantiomeric purity is critical. mdpi.com The separation mechanism in HPLC relies on the differential partitioning of the enantiomers between the mobile phase and the stationary phase. The inclusion complexation within the cyclodextrin cavity, along with interactions (e.g., hydrogen bonding, dipole-dipole) with the acetyl and methyl groups on the rim, leads to different retention times for the two enantiomers. mst.edu The choice of mobile phase composition, including the type of organic modifier and its concentration, plays a crucial role in optimizing the separation. mdpi.com

Beyond chiral separations, HPLC is a critical tool for the quality control and purity assessment of the cyclodextrin derivatives themselves. The synthesis of single-isomer derivatives like Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin can result in a mixture of products with varying degrees of substitution or positional isomers.

Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are powerful techniques used to confirm the purity of the final product and synthetic intermediates. nih.gov RP-HPLC separates compounds based on their hydrophobicity, effectively distinguishing between cyclodextrins with different numbers of substituent groups. HILIC, which uses a high concentration of organic solvent with a small amount of aqueous mobile phase, is particularly suited for separating polar compounds and can resolve isomers that are difficult to separate by other means. These methods are essential for ensuring the structural identity and homogeneity of the cyclodextrin material before its use as a chiral selector. nih.govresearchgate.net

Following a comprehensive search for scientific literature, no specific data was found regarding the application of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin in the advanced analytical and enantioseparation techniques detailed in the requested outline.

The available research primarily focuses on the synthesis, characterization, and inclusion complex-forming properties of this particular cyclodextrin derivative. For instance, studies have explored its synthesis and its ability to form researchgate.netpseudorotaxane complexes with specific linear molecules in organic solvents like chloroform. mdpi.com However, the search did not yield any articles or data detailing its use as a chiral selector in capillary electrophoresis (CE), nonaqueous capillary electrophoresis (NACE), or for the manipulation of electroosmotic flow.

Similarly, no information was located on methodologies employing High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) or other specific spectrometric detection techniques for quantification and detection in separation sciences where Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin is used as the primary chemical agent for separation.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly adhering to the provided outline. The specific applications listed (6.3.1, 6.3.2, 6.3.3, 6.4.1, 6.4.2) for this compound are not documented in the accessible scientific literature based on the performed searches.

Theoretical and Computational Investigations of Heptakis 3 O Acetyl 2,6 Di O Methyl β Cyclodextrin Systems

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in predicting how guest molecules interact with the cyclodextrin (B1172386) cavity, providing valuable information on the geometry, conformation, and stability of the resulting inclusion complexes.

Molecular docking simulations are employed to predict the most likely binding poses of a guest molecule within the cyclodextrin cavity. These simulations can reveal the specific orientation and conformation of the guest, as well as any conformational changes in the host molecule upon complexation. For instance, studies on the complexation of mianserin (B1677119) hydrochloride with heptakis(2,6-di-O-methyl)-β-cyclodextrin have utilized molecular docking to elucidate the arrangement of the guest within the host. nih.gov The sign and intensity of induced circular dichroism signals are structure-dependent and can be used to identify possible arrangements of the guest in relation to the host. nih.gov

Density functional theory (DFT) has been used to compare the encapsulation of model guests like phenol (B47542) by both β-cyclodextrin and its methylated derivative, heptakis(2,6-di-O-methyl)-β-cyclodextrin. nih.gov Such studies provide precise details on the host-guest geometry, highlighting how methylation influences the flexibility of the host and the strength of intermolecular interactions. The permethylation of β-cyclodextrin, for example, leads to greater conformational flexibility due to the loss of its intramolecular hydrogen bond network. mdpi.com This increased flexibility can allow the host to better adapt its conformation to accommodate the guest molecule, a phenomenon known as an "induced-fit" mechanism. mdpi.com

The shape and nature of the guest molecule play a crucial role in the final conformation of the complex. The inclusion of different guest molecules can lead to varying degrees of symmetry in the cyclodextrin macrocycle. mdpi.com

Computational methods are instrumental in predicting the stoichiometry of host-guest complexes and assessing their energetic favorability. The formation of inclusion complexes between mianserin hydrochloride and heptakis(2,6-di-O-methyl)-β-cyclodextrin has been shown to be a spontaneous process, as indicated by a negative Gibbs free energy value. nih.gov

Theoretical calculations can quantify the binding energy of these complexes. For example, the binding free energy for the heptakis(2,6-di-O-methyl)-β-cyclodextrin/phenol complex was calculated to be -5.23 kcal/mol, which is significantly more favorable than the -2.62 kcal/mol calculated for the parent β-cyclodextrin/phenol complex. nih.gov This highlights the enhanced stability of the complex upon methylation of the cyclodextrin. nih.gov This increased stability is attributed to stronger van der Waals interactions and hydrogen bonds formed between the host and the guest.

The following table summarizes the thermodynamic parameters for the complexation of mianserin hydrochloride with β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin.

Thermodynamic Parameterβ-CyclodextrinHeptakis(2,6-di-O-methyl)-β-cyclodextrin
Stoichiometry (n)1.05 ± 0.050.99 ± 0.04
Binding Constant (K) / (10³ M⁻¹)2.16 ± 0.092.50 ± 0.10
Enthalpy (ΔH) / (kJ·mol⁻¹)-10.5 ± 0.4-12.0 ± 0.5
Entropy (TΔS) / (kJ·mol⁻¹)8.67.5
Gibbs Free Energy (ΔG) / (kJ·mol⁻¹)-19.1 ± 0.8-19.5 ± 0.8
Data obtained at T = 298.15 K under atmospheric pressure p = 101 kPa. The uncertainties are the standard deviation of an average value from four independent measurements. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the behavior of cyclodextrin systems in solution, offering insights into the stability of complexes, the nature of intermolecular interactions, and the movement of guest molecules.

MD simulations are a powerful tool for investigating the non-covalent interactions that govern the formation and stability of inclusion complexes. nih.gov These simulations can reveal the role of intermolecular hydrogen bonds and van der Waals interactions in ensuring the penetration and surrounding of a guest molecule within the cyclodextrin cavity. rsc.org For instance, in the case of the complex between heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin and sarin, dynamic and structural parameters from MD simulations showed that these interactions are key to the effective encapsulation of the guest. rsc.org

The stability of these complexes in solution is a critical factor for their application. MD simulations can track the conformational changes and interactions over time, providing a measure of the complex's stability. The methylation of β-cyclodextrin has been shown to increase the stability of the host-guest complex with phenol through stronger van der Waals interactions and hydrogen bonds.

MD simulations allow for the investigation of the dynamic behavior of the guest molecule within the cyclodextrin cavity. This includes the mobility of the guest and the potential mechanisms for its release. The conformation of the cyclodextrin macrocycle is not static and can deviate significantly from a regular heptagonal shape, especially in the uncomplexed state. mdpi.com The presence of a guest molecule can influence this dynamic behavior. mdpi.com

While not a direct study of release, the pH-dependent complexation of rifampicin (B610482) with heptakis(2,6-di-O-methyl)-β-cyclodextrin suggests a potential release mechanism. daneshyari.com At neutral pH, a stable 1:1 complex is formed, but at acidic pH, the binding constant decreases significantly due to the protonation of the guest, leading to its release. daneshyari.com MD simulations can be employed to model such pH-induced conformational changes and their effect on guest binding and release.

Heptakis(2,6-di-O-methyl)-β-cyclodextrin is a key component in the formation of supramolecular deep eutectic solvents (SUPRA-DES). acs.orguniroma1.itnih.gov MD simulations, in conjunction with experimental techniques like X-ray scattering, provide an atomistic-level description of the structure and interactions within these novel solvent systems. acs.orguniroma1.it

In a SUPRA-DES composed of heptakis(2,6-di-O-methyl)-β-cyclodextrin and levulinic acid (in a 1:27 molar ratio), MD simulations have shown that the cyclodextrin molecules are homogeneously distributed within the bulk solvent. acs.orguniroma1.it The simulations revealed that hydrogen bonding and electrostatic interactions play a major role in the mutual interactions between the components. acs.orguniroma1.it Furthermore, dispersive forces act in synergy with hydrogen bonds to prevent the hydrophobic aggregation of neighboring cyclodextrin molecules, thus maintaining the homogeneity of the system. acs.orguniroma1.it These simulations indicate that approximately 35 levulinic acid molecules form the first solvation shell around a single cyclodextrin molecule. acs.org

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules. For complex systems like substituted cyclodextrins, these calculations can predict stable conformations, electronic properties, and the nature of non-covalent interactions that govern host-guest binding and chiral recognition.

Energy Minimization and Electronic Structure Calculations

No specific studies detailing energy minimization or electronic structure calculations for Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin were found.

For structurally similar compounds, such as Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB), researchers have utilized Density Functional Theory (DFT) with functionals like B3LYP and M06-2X to determine geometries and formation enthalpies. semanticscholar.org Such calculations typically involve optimizing the molecular geometry to find the lowest energy conformation (energy minimization). Once the minimized structure is obtained, its electronic properties—such as the distribution of electron density, molecular orbital energies (e.g., HOMO-LUMO gap), and electrostatic potential—can be calculated. These parameters are crucial for predicting the molecule's reactivity and interaction sites for forming inclusion complexes. The stability of these complexes is often evaluated by calculating the complexation energy, with negative values indicating a thermodynamically favorable process. nih.govmdpi.com

Table 1: Illustrative Complexation Energy Data for a Cyclodextrin System This table is based on data for a different cyclodextrin (β-Cyclodextrin with Dexamethasone) to illustrate the type of data generated in such studies, as specific data for Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin is unavailable.

Complex ConfigurationPhaseComplexation Energy (kJ/mol)
Dex@β-CDGas Phase-179.50
Dex@β-CDAqueous Phase-74.14

Data sourced from a DFT investigation on the complexation of Dexamethasone with β-Cyclodextrin. nih.gov

Understanding Chiral Recognition at the Molecular Level

There is no available research that uses computational methods to specifically investigate the chiral recognition mechanisms of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin.

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are standard approaches to explore how different cyclodextrin derivatives recognize and separate enantiomers. nih.govnih.gov These studies model the non-covalent interactions—such as hydrogen bonding, van der Waals forces, and hydrophobic interactions—between the chiral selector (the cyclodextrin) and the enantiomers of a guest molecule. The differentiation in binding energy and the stability of the diastereomeric complexes formed between the cyclodextrin and each enantiomer are key to understanding the mechanism of chiral recognition. nih.gov For other acetylated cyclodextrins, studies have shown that the substituent groups can significantly influence the shape of the cavity and provide additional interaction points, thereby enhancing chiral discrimination compared to the native β-cyclodextrin. nih.gov The mechanism can involve deep inclusion of the guest into the cyclodextrin cavity or interactions primarily with the functional groups at the surface of the macrocycle. mdpi.com

Future Research Trajectories and Interdisciplinary Outlooks

Development of Novel Synthetic Strategies for Regioselective Modification

Future research will likely focus on the development of more efficient and precise methods for the synthesis of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin. A primary objective is to achieve higher regioselectivity, which is crucial for tailoring the compound's properties for specific applications. nih.gov Current synthetic methods can be complex and may result in a mixture of products, necessitating sophisticated purification techniques. mdpi.com

Novel strategies may include the use of enzymatic methods, which can offer high selectivity under mild reaction conditions. nih.gov For instance, the use of proteases in non-aqueous media has been shown to achieve regioselective acylation at the C-2 secondary hydroxyl groups of β-cyclodextrin. nih.gov Further exploration of different enzymes and reaction conditions could lead to more controlled and efficient synthetic routes.

The influence of reaction conditions, such as the choice of solvent, on regioselectivity is another area ripe for investigation. For example, in the synthesis of mono-substituted β-cyclodextrin derivatives, the solvent has been shown to significantly impact the position of substitution. mdpi.com A systematic study of solvent effects on the acetylation and methylation of β-cyclodextrin could lead to optimized synthetic protocols.

Key research directions in synthetic strategies include:

Enzymatic Synthesis: Exploring a wider range of enzymes and reaction conditions for highly regioselective synthesis.

Advanced Protecting Group Chemistry: Developing more efficient and milder protection-deprotection strategies.

Solvent Engineering: Investigating the role of solvents in directing the regioselectivity of modifications.

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms to enable more rational design of synthetic routes.

Exploration of Advanced Supramolecular Architectures with Tailored Properties

The ability of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin to form inclusion complexes and self-assemble into larger structures opens up exciting possibilities for the creation of advanced supramolecular architectures. nih.govnih.gov Future research will focus on designing and constructing novel supramolecular systems with precisely controlled properties and functionalities.

One area of interest is the development of stimuli-responsive supramolecular systems. By incorporating guest molecules that can be released in response to specific triggers such as pH, temperature, or light, it is possible to create "smart" materials for applications in drug delivery and sensing. mdpi.com

The self-assembly of modified cyclodextrins into well-defined nano- and microstructures is another promising research direction. For example, 2-O-methylated α-cyclodextrin has been shown to form vertically aligned hexagonal microrods on a graphite (B72142) surface. nih.gov Similar studies with Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin could lead to the fabrication of novel materials with unique optical, electronic, or catalytic properties.

Furthermore, the construction of multireceptor architectures using acetylenic cyclodextrins as building blocks has been demonstrated. rsc.org These structures, which can act as "molecular wires" or junctions, could have applications in molecular electronics and sensor technology.

Future research in supramolecular architectures will likely involve:

Stimuli-Responsive Systems: Designing supramolecular assemblies that can respond to external stimuli for controlled release and sensing applications.

Controlled Self-Assembly: Investigating the factors that govern the self-assembly of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin to create ordered nano- and microstructures.

Molecular Electronics: Exploring the potential of cyclodextrin-based supramolecular architectures in the development of molecular-scale electronic components.

Advanced Functional Materials: Creating novel materials with tailored properties for applications in catalysis, separation, and photonics.

Expansion of Analytical Applications in Complex Matrices

Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin and its parent compound, Heptakis(2,6-di-O-methyl)-β-cyclodextrin, have shown considerable promise as chiral selectors in analytical chemistry, particularly in the separation of enantiomers. chemodex.comsigmaaldrich.com Future research will aim to expand their analytical applications, especially in the analysis of complex matrices such as biological fluids, environmental samples, and food products.

One of the key challenges in analyzing complex matrices is the presence of interfering substances that can affect the accuracy and sensitivity of the analytical method. The unique inclusion complexation ability of modified cyclodextrins can be exploited to selectively extract and concentrate target analytes, thereby minimizing matrix effects. chemodex.com

Future studies will likely focus on the development of novel sample preparation techniques, such as solid-phase extraction (SPE) and liquid-phase microextraction (LPME), using Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin as a selective sorbent. These methods can offer high enrichment factors and improved selectivity for a wide range of analytes.

Moreover, the use of this cyclodextrin (B1172386) derivative as a stationary phase in chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) will continue to be an active area of research. The development of new and more efficient cyclodextrin-based chiral stationary phases will enable the separation of a broader range of enantiomeric compounds with higher resolution.

Key areas for future research in analytical applications include:

Advanced Sample Preparation: Developing novel extraction and preconcentration methods based on Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin for the analysis of complex samples.

Novel Chiral Stationary Phases: Designing and synthesizing new cyclodextrin-based stationary phases for enhanced enantiomeric separations in chromatography.

Sensor Development: Fabricating selective and sensitive chemical sensors and biosensors using this cyclodextrin derivative as a recognition element.

Matrix Effect Mitigation: Investigating the use of modified cyclodextrins to reduce or eliminate matrix interferences in various analytical techniques.

Deeper Integration of Computational Chemistry in Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in understanding and predicting the behavior of cyclodextrins and their inclusion complexes. frontiersin.orgcyclolab.hu Future research will see a deeper integration of these computational methods in the predictive design of new cyclodextrin derivatives and their applications.

Molecular dynamics (MD) simulations can provide detailed insights into the structure, dynamics, and thermodynamics of host-guest interactions at the atomic level. frontiersin.orgcyclolab.hu These simulations can be used to predict the binding affinities of different guest molecules with Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin, guiding the design of new host-guest systems with desired properties.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are another powerful computational approach for predicting the properties and activities of cyclodextrin derivatives. nih.gov By establishing correlations between the molecular structure and the observed properties, QSAR/QSPR models can be used to screen large libraries of virtual compounds and identify promising candidates for synthesis and experimental evaluation.

The use of machine learning algorithms in combination with computational chemistry is also an emerging trend. researchgate.net Machine learning models can be trained on existing experimental data to predict the formation and stability of cyclodextrin inclusion complexes with high accuracy, accelerating the discovery and design of new functional materials. researchgate.net

Future directions for computational chemistry in this field include:

Accurate Prediction of Binding Affinities: Developing more reliable and efficient computational methods for predicting the thermodynamics and kinetics of inclusion complexation.

Rational Design of Novel Derivatives: Using computational tools to design new cyclodextrin derivatives with enhanced solubility, selectivity, and functionality.

Multi-scale Modeling: Combining different computational techniques to simulate the behavior of cyclodextrin-based systems at multiple length and time scales, from single molecules to bulk materials.

Machine Learning-Assisted Discovery: Employing machine learning and artificial intelligence to accelerate the design and discovery of new cyclodextrin-based materials and applications.

Investigation of Environmental and Green Chemistry Applications

The unique properties of modified cyclodextrins, including their ability to form inclusion complexes with a wide range of organic pollutants, make them attractive candidates for environmental and green chemistry applications. mdpi.comresearchgate.nethitit.edu.trnih.govnih.gov Future research will focus on harnessing the potential of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin for environmental remediation and the development of more sustainable chemical processes.

In the area of environmental remediation, this cyclodextrin derivative can be used to enhance the solubility and bioavailability of persistent organic pollutants (POPs), facilitating their removal from contaminated soil and water. mdpi.comnih.gov Future studies will explore the development of cyclodextrin-based remediation technologies, such as soil washing and groundwater treatment, and assess their effectiveness in real-world scenarios.

The use of modified cyclodextrins as catalysts or catalyst supports in green chemical synthesis is another promising research avenue. By encapsulating reactants within the cyclodextrin cavity, it is possible to enhance reaction rates, improve selectivity, and facilitate catalyst recovery and reuse.

Furthermore, the biodegradable and biocompatible nature of cyclodextrins makes them an environmentally friendly alternative to many conventional materials. researchgate.net Future research will focus on developing new "green" cyclodextrin derivatives from renewable resources and exploring their applications in areas such as biodegradable plastics, eco-friendly pesticides, and sustainable packaging materials. researchgate.net

Key research areas in environmental and green chemistry applications include:

Environmental Remediation: Developing and optimizing cyclodextrin-based technologies for the removal of organic pollutants and heavy metals from the environment. mdpi.comresearchgate.net

Green Catalysis: Exploring the use of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin as a catalyst or catalyst support in environmentally friendly chemical reactions.

Sustainable Materials: Designing and synthesizing new biodegradable and bio-based materials from cyclodextrin derivatives.

Life Cycle Assessment: Evaluating the environmental impact and sustainability of cyclodextrin-based products and processes throughout their entire life cycle.

Data Tables

Table 1: Overview of Future Research Trajectories

Research AreaKey ObjectivesPotential Applications
Novel Synthetic Strategies Improve regioselectivity and efficiency of synthesis.Pharmaceuticals, materials science, analytical chemistry.
Advanced Supramolecular Architectures Design stimuli-responsive and self-assembling systems.Drug delivery, sensors, molecular electronics.
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Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of Heptakis(3-O-acetyl-2,6-di-O-methyl)-β-cyclodextrin?

Methodological Answer: The synthesis involves sequential protection/deprotection steps. First, methyl groups are introduced at the 2- and 6-positions using methylating agents (e.g., CH₃I) under alkaline conditions. The 3-OH group is then acetylated using acetic anhydride (Ac₂O) in the presence of a catalyst like H₂SO₄ or Et₃N. Key parameters include:

  • Temperature control : Methylation at 40–50°C to avoid over-substitution .
  • Reagent stoichiometry : Excess Ac₂O (3–5 equivalents per hydroxyl group) ensures complete acetylation .
  • Purification : Use silica gel chromatography or recrystallization to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How do the 3-O-acetyl and 2,6-di-O-methyl substitutions affect the compound’s solubility and inclusion complex formation?

Methodological Answer:

  • Solubility : The acetyl group at the 3-position enhances hydrophobicity, reducing aqueous solubility compared to native β-cyclodextrin. Use phase-solubility diagrams (e.g., Higuchi method) with model guests (e.g., naproxen) to quantify changes .
  • Inclusion capacity : Conduct UV-Vis titration or isothermal titration calorimetry (ITC) to compare binding constants (Kₐ) with unmodified cyclodextrins. Methyl groups at 2,6-positions sterically hinder cavity access, lowering Kₐ for bulky guests .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern?

Methodological Answer:

  • ¹H/¹³C NMR : Integrate methyl (δ 3.1–3.4 ppm) and acetyl (δ 2.0–2.2 ppm) proton signals. Use DEPT-135 to confirm quaternary carbons .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode detects [M+Na]⁺ peaks. Compare observed m/z with theoretical values to confirm substitution degree .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in chiral separation efficiency across different batches of this cyclodextrin?

Methodological Answer:

  • Batch analysis : Use 2D-NMR (HSQC) to compare substitution homogeneity. Incomplete methylation/acetylation alters cavity symmetry, impacting chiral recognition .
  • HPLC optimization : Adjust mobile phase pH (e.g., 4.5–6.0) and organic modifier (e.g., methanol) to stabilize guest-host interactions. Validate with racemic standards (e.g., ibuprofen) .

Q. What strategies mitigate batch-to-batch variability in substitution degree during synthesis?

Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR to track hydroxyl group consumption (peak at ~3400 cm⁻¹). Terminate reactions at >95% conversion .
  • Statistical design : Apply a Box-Behnken model to optimize reagent ratios (e.g., CH₃I:OH⁻) and reaction time. Validate via ANOVA .

Q. How can residual solvents (e.g., DMF, acetonitrile) impact the compound’s chiral recognition efficiency?

Methodological Answer:

  • Headspace GC-MS : Quantify solvent residues post-purification. Thresholds >0.1% (v/v) can disrupt guest binding.
  • Thermogravimetric analysis (TGA) : Correlate solvent content (weight loss at 80–120°C) with enantioselectivity (α) in HPLC separations .

Q. What experimental designs reconcile discrepancies between theoretical and observed mass spectrometry data?

Methodological Answer:

  • Isotopic pattern analysis : Compare observed isotopic distribution (e.g., M+1, M+2 peaks) with simulated data (e.g., ChemCalc) to detect impurities.
  • Tandem MS (MS/MS) : Fragment the parent ion to confirm substitution sites. For example, loss of acetyl groups (60 Da) indicates 3-O-acetylation .

Q. How does temperature influence the stability of inclusion complexes formed with this cyclodextrin?

Methodological Answer:

  • Van’t Hoff analysis : Measure Kₐ at 5°C intervals (10–50°C) via ITC. Plot lnKₐ vs. 1/T to calculate ΔH and ΔS. Negative ΔH values indicate enthalpy-driven binding .
  • Accelerated stability studies : Store complexes at 40°C/75% RH for 4 weeks. Monitor guest release via HPLC .

Q. What safety protocols are critical when handling this compound in aqueous vs. organic phases?

Methodological Answer:

  • Aqueous phase : Use PPE (gloves, goggles) to avoid skin/eye contact. Neutralize acidic waste (post-acetylation) with NaHCO₃ before disposal .
  • Organic phase : Conduct reactions in fume hoods due to volatile solvents (e.g., CH₂Cl₂). Monitor air quality with PID detectors .

Q. How can computational modeling predict the compound’s binding affinity for novel drug candidates?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate guest orientation in the cyclodextrin cavity. Prioritize ligands with complementary logP (cLogP 1–3) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess complex stability (RMSD <2 Å). Validate with experimental Kₐ .

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